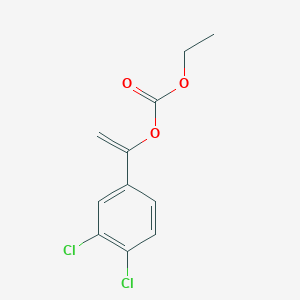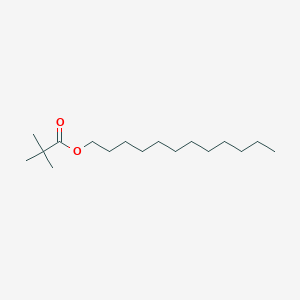
Dodecyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl pivalate is an organic compound with the molecular formula C17H34O2. It is an ester derived from pivalic acid and dodecanol. This compound is known for its stability and resistance to hydrolysis, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl pivalate can be synthesized through the esterification of pivalic acid with dodecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions helps in achieving cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl pivalate primarily undergoes hydrolysis, reduction, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield pivalic acid and dodecanol.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dodecanol and pivalic acid.
Substitution: Nucleophilic substitution reactions can occur with this compound, where the ester group is replaced by other nucleophiles.
Major Products Formed
Hydrolysis: Pivalic acid and dodecanol.
Reduction: Dodecanol and pivalic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyl pivalate finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: Employed in the formulation of biological assays and as a component in certain biochemical experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of lubricants, plasticizers, and as an additive in cosmetic formulations.
Wirkmechanismus
The mechanism of action of dodecyl pivalate involves its interaction with various molecular targets depending on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. Its stability and resistance to hydrolysis ensure that it remains intact until it reaches the desired location.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octyldodecyl pivalate: Another ester of pivalic acid, used in similar applications.
Pivalic acid: The parent acid of this compound, used in organic synthesis and as a precursor for various esters.
Neopentyl glycol pivalate: An ester used in the production of high-performance polymers and resins.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its stability. This makes it particularly useful in applications where resistance to hydrolysis and chemical stability are crucial.
Eigenschaften
CAS-Nummer |
131141-69-0 |
|---|---|
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
dodecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H34O2/c1-5-6-7-8-9-10-11-12-13-14-15-19-16(18)17(2,3)4/h5-15H2,1-4H3 |
InChI-Schlüssel |
WNLFPMNBHCWASX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
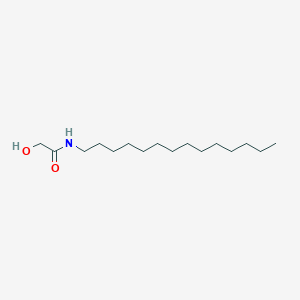
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
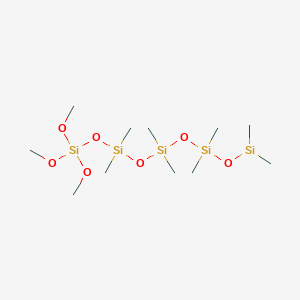
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
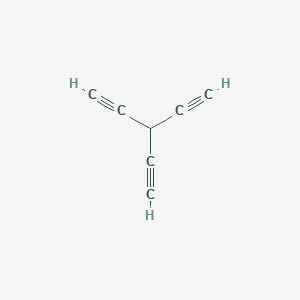
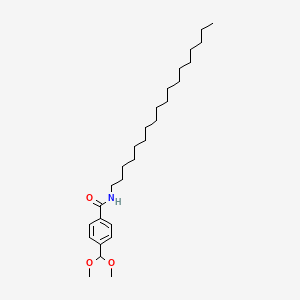
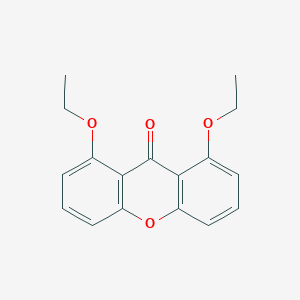
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)
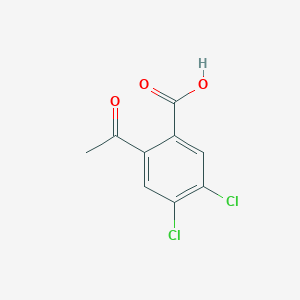
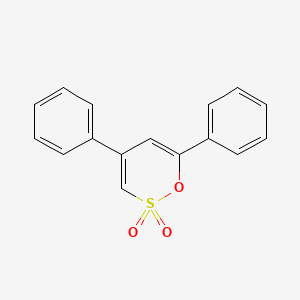
![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
